1-Tetradecene

Catalog No.
S573667
CAS No.
1120-36-1
M.F
C14H28
CH3(CH2)11CH=CH2
C14H28
M. Wt
196.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetradecene

CAS Number

1120-36-1

Product Name

1-Tetradecene

IUPAC Name

tetradec-1-ene

Molecular Formula

C14H28
CH3(CH2)11CH=CH2
C14H28

Molecular Weight

196.37 g/mol

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3

InChI Key

HFDVRLIODXPAHB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC=C

Solubility

SOL IN ETHANOL, ETHER, BENZENE
Water solubility= 4.0X10-4 mg/l at 25 °C (est)
Solubility in water: none

Canonical SMILES

CCCCCCCCCCCCC=C

-Tetradecene in Proteomics Research

1-Tetradecene finds application in the field of proteomics research, specifically in the study of proteins and their interactions. It serves as a useful biochemical for membrane protein solubilization. Membrane proteins are crucial components of cells, responsible for functions like transport and communication. However, their hydrophobic nature often poses a challenge in their extraction and analysis.

1-Tetradecene, with its amphiphilic properties (having both water-soluble and fat-soluble regions), acts as a detergent . It helps disrupt the lipid bilayer of cell membranes, allowing the extraction of membrane proteins while maintaining their structure and function. This enables researchers to study these vital proteins in a more accessible and accurate manner.

-Tetradecene as a Precursor Molecule

Beyond its role in protein research, 1-Tetradecene serves as a valuable precursor molecule for the synthesis of various other compounds with diverse applications in scientific research. Here are two notable examples:

  • 2-Tetradecanone synthesis: 1-Tetradecene can be transformed into 2-tetradecanone through a palladium chloride (PdCl2) and chromium trioxide (CrO3) catalyzed oxidation reaction . 2-Tetradecanone finds use in the synthesis of various fragrances and flavors.
  • (E)-ethyl pentadec-2-enoate synthesis: This compound serves as a key intermediate in the diastereoselective synthesis of (+)-nephrosterinic acid and (+)-protolichesterinic acid, both of which are plant sterols with potential medicinal properties. 1-Tetradecene plays a crucial role in achieving this synthesis through the Johnson-Claisen rearrangement .

1-Tetradecene is a linear alkene with the chemical formula C14H28C_{14}H_{28}. It is classified as a terminal alkene, meaning it has a double bond at the end of its carbon chain. The molecular weight of 1-tetradecene is approximately 196.372 g/mol . This compound is colorless and exists as a liquid at room temperature with a mild pleasant odor . It is known by several synonyms, including n-tetradec-1-ene, α-tetradecene, and tetradecene-1 .

  • Flammability: 1-Tetradecene is a flammable liquid with an autoignition temperature of 455 °F (235 °C) [].
  • Skin irritation: Prolonged or repeated contact can cause skin irritation and dryness.
  • Environmental impact: 1-Tetradecene can be harmful to aquatic organisms due to its bioaccumulation potential.
Typical of alkenes, including:

  • Hydrogenation: 1-Tetradecene can undergo hydrogenation to form tetradecane. The reaction can be represented as:

    C14H28+H2C14H30C_{14}H_{28}+H_2\rightarrow C_{14}H_{30}

    The enthalpy change for this reaction is approximately 124.9kJ/mol-124.9\,kJ/mol .
  • Polymerization: It can also react through polymerization to form polyolefins, which are widely used in plastics.
  • Reactions with Strong Oxidizing Agents: 1-Tetradecene may react vigorously with strong oxidizers, potentially leading to exothermic reactions .

Several methods exist for synthesizing 1-tetradecene:

  • Cracking of Fatty Acids: One common method involves the thermal cracking of fatty acids or triglycerides derived from natural oils.
  • Alkylation of Olefins: Another method includes the alkylation of lower alkenes with higher alkenes under specific conditions.
  • From Natural Sources: It can also be obtained from natural sources such as palm oil through fractional distillation and subsequent dehydration processes.

1-Tetradecene has a variety of applications:

  • Chemical Intermediate: It serves as an important intermediate in the production of surfactants, lubricants, and other chemicals.
  • Polymer Production: It is used in the manufacture of polymers and copolymers, contributing to materials used in packaging and coatings.
  • Biochemical Research: Its properties make it useful in biochemical studies and as a model compound in various

Several compounds share structural similarities with 1-tetradecene. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
1-DodeceneC12H24C_{12}H_{24}Shorter carbon chain than 1-tetradecene
1-HexadeceneC16H32C_{16}H_{32}Longer carbon chain; used in similar applications
1-OctadeceneC18H36C_{18}H_{36}Even longer carbon chain; significant in biodiesel production
1-DeceneC10H20C_{10}H_{20}Shorter chain; often used in surfactant production

The primary distinction of 1-tetradecene lies in its specific carbon chain length and properties that make it suitable for particular industrial applications while maintaining a balance between reactivity and stability compared to its shorter or longer-chain counterparts.

Physical Description

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999)
Liquid
COLOURLESS LIQUID.

Color/Form

COLORLESS LIQUID

XLogP3

7.9

Boiling Point

484 °F at 760 mm Hg (USCG, 1999)
233.0 °C
232-234 °C @ 760 MM HG
252 °C

Flash Point

230 °F (USCG, 1999)
230 °F (110 °C) (CLOSED CUP)
107 °C c.c.

Vapor Density

6.78 (Air=1)
Relative vapor density (air = 1): 6.78

Density

0.771 at 68 °F (USCG, 1999)
0.7745 @ 20 °C/4 °C
Relative density (water = 1): 0.8

LogP

log Kow= 7.3 (est)
7.08

Odor

Mild, pleasant

Melting Point

8.8 °F (USCG, 1999)
-12.0 °C
-12 °C

UNII

FW23481S7S

GHS Hazard Statements

Aggregated GHS information provided by 958 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 20 of 958 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 938 of 958 companies with hazard statement code(s):;
H304 (90.62%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (25.05%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.55 mm Hg at 220 °F (USCG, 1999)
0.01 mmHg
1.5X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 2

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1120-36-1
68855-59-4
68855-60-7
68855-58-3

Wikipedia

1-tetradecene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Emollient

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paper coating
Petrochemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Tetradecene: ACTIVE

Dates

Modify: 2023-08-15
Oleinikova, G. K.; Slinkina, N. N.; Afiyatullov, Sh. Sh.; Nonpolar compounds and free fatty acids from marine fungi Aspergillus ustus, Chemistry of Natural Compounds, 475, 805-806. DOI:10.1007/s10600-011-0066-3 PMID:26811110

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